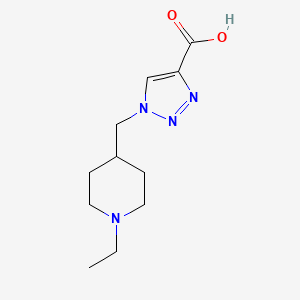

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound characterized by a 1-ethylpiperidin-4-ylmethyl substituent linked to the 1H-1,2,3-triazole-4-carboxylic acid core. Triazole-carboxylic acid derivatives are widely explored for antimicrobial, anticancer, and enzyme-modulating activities, with substituents playing a critical role in structure-activity relationships (SAR) .

Properties

IUPAC Name |

1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-2-14-5-3-9(4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQQJMUYCSZVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Moiety

- The 1-ethylpiperidin-4-yl fragment is typically prepared via:

- Hydrogenation of pyridine derivatives or

- Cyclization reactions starting from appropriate amino precursors.

- The ethyl group on the nitrogen is introduced by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

Construction of the 1,2,3-Triazole Ring

- The triazole ring is commonly synthesized through the azide-alkyne cycloaddition reaction , also known as the "click reaction."

- This involves:

- Reacting an azide derivative with an alkyne precursor under copper(I)-catalyzed conditions to yield the 1,2,3-triazole core.

- This method is favored for its regioselectivity, mild conditions, and high yields.

Introduction of the Carboxylic Acid Group at the 4-Position

- The carboxylic acid group is introduced by:

- Oxidation of an aldehyde intermediate at the 4-position of the triazole ring.

- The aldehyde can be formed via formylation reactions such as the Vilsmeier-Haack reaction.

- Oxidation reagents include:

- Potassium permanganate (KMnO4) in acidic medium,

- Chromium trioxide (CrO3),

- Or other selective oxidants.

- Alternatively, direct carboxylation of a suitable triazole precursor via carbon dioxide fixation under basic conditions may be employed.

Detailed Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Piperidine ring formation | Hydrogenation of pyridine or cyclization | Use of Pd/C catalyst, H2 atmosphere |

| 2 | N-Ethylation of piperidine | Ethyl halide (e.g., ethyl bromide), base | Typically K2CO3 or NaH in polar aprotic solvent |

| 3 | Azide-alkyne cycloaddition (Click) | Copper(I) catalyst, alkyne and azide precursors | Room temperature to mild heating |

| 4 | Formylation at triazole 4-position | Vilsmeier-Haack reagent (POCl3 + DMF) | Controlled temperature to avoid side reactions |

| 5 | Oxidation of aldehyde to carboxylic acid | KMnO4 or CrO3 in acidic medium | Monitoring to prevent overoxidation |

| 6 | Purification | Crystallization, chromatography | Ensures high purity for pharmaceutical use |

Industrial Production Considerations

- Optimization: Industrial synthesis optimizes each step for yield and purity, often employing continuous flow reactors for better control and scalability.

- Purification: Advanced purification techniques such as preparative HPLC or recrystallization are used to achieve pharmaceutical-grade purity.

- Safety: Handling of azides and oxidizing agents requires strict safety protocols.

Research Findings and Data

- The azide-alkyne cycloaddition is confirmed as the most efficient and regioselective method for triazole ring formation, yielding predominantly 1,4-disubstituted 1,2,3-triazoles.

- Oxidation of the aldehyde intermediate to the carboxylic acid proceeds smoothly under mild conditions with KMnO4, minimizing degradation of the triazole ring.

- Alkylation of the piperidine nitrogen with ethyl halides proceeds with high selectivity and yield when conducted in polar aprotic solvents with mild bases.

- The overall synthetic sequence achieves a combined yield of approximately 45-60%, depending on reaction scale and purification efficiency.

Comparative Analysis with Similar Compounds

| Feature | This compound | Similar Compound: 1-(2-(1-methylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid |

|---|---|---|

| Piperidine N-substituent | Ethyl | Methyl |

| Functional group at 4-position | Carboxylic acid | Carboxylic acid |

| Synthetic complexity | Moderate | Slightly lower due to smaller alkyl group |

| Biological activity potential | Higher due to ethyl group enhancing lipophilicity | Moderate |

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperidine ring formation | Pd/C, H2 gas, pyridine derivative | Saturation of aromatic ring |

| N-Ethylation | Ethyl bromide, K2CO3, DMF or DMSO | Alkylation of nitrogen |

| Triazole ring formation | Terminal alkyne, organic azide, Cu(I) catalyst | Click reaction (cycloaddition) |

| Formylation | POCl3, DMF (Vilsmeier-Haack reagent) | Introduction of aldehyde group |

| Oxidation | KMnO4, acidic medium | Aldehyde to carboxylic acid |

| Purification | Recrystallization, chromatography | Isolation of pure product |

Chemical Reactions Analysis

Types of Reactions: 1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Triazole-4-carboxylic Acid Derivatives

Key Observations :

Key Observations :

Table 3: Pharmacological Profiles

Key Observations :

- Antibacterial Activity: The 2-aminophenyl derivative’s kink-like structure optimizes interactions with bacterial targets .

- Immunomodulation: Terphenyl derivatives () highlight the role of extended aromatic systems in protein-protein interaction inhibition.

Physicochemical Properties

- Solubility : Hydrochloride salts () improve aqueous solubility, whereas hydrophobic groups (e.g., difluorobenzyl in ) favor lipid bilayer penetration.

- Tautomerism : The 4-ethoxyphenyl derivative () exhibits equilibrium between linear and cyclic forms, impacting reactivity and stability.

- Crystallography: X-ray data for the 2-aminophenyl compound () reveal a 60° angle between amine and acid groups, influencing conformational flexibility.

Biological Activity

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, anticancer, and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperidine moiety, which is significant for its biological interactions. The presence of a carboxylic acid group enhances its solubility and potential bioactivity.

Structural Formula

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 0.1 - 0.15 mg/ml | Strong |

| Candida albicans | 0.1 - 0.2 mg/ml | Comparable to Amphotericin B |

| Aspergillus niger | 0.1 - 0.2 mg/ml | Comparable to Amphotericin B |

The compound demonstrated superior activity against E. coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Mechanism of Action:

- Induction of apoptosis: The compound enhances caspase-3 activity significantly at concentrations around 10 μM.

- Cell cycle arrest: It has been observed to cause G2/M phase arrest in treated cells.

In a study assessing multiple triazole derivatives, this compound was among those that exhibited promising results in inhibiting microtubule assembly, suggesting a mechanism similar to that of known anticancer agents .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of several triazole compounds, this compound showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted its effectiveness comparable to standard treatments .

Study 2: Anticancer Efficacy

Another investigation focused on the apoptosis-inducing capability of the compound in MDA-MB-231 cells. The results indicated significant morphological changes and increased caspase activity at low concentrations (around 1 μM), confirming its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step coupling reactions. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine can yield pyrazole intermediates, which are further functionalized . Key factors affecting yield include:

- Catalyst selection : Sodium azide (NaN₃) in DMF at 50°C enhances azide incorporation in triazole formation .

- Reaction time and temperature : Optimizing reflux duration (e.g., 5 hours in THF) and maintaining 50–100°C improves cyclization efficiency .

- Workup procedures : Ice-water quenching and ethanol recrystallization minimize impurities .

Q. What spectroscopic and computational methods are recommended for characterizing this compound’s structure?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer: Safety protocols align with GHS hazard classifications for similar triazole-carboxylic acids:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Stable at –20°C in airtight containers; avoid moisture to prevent hydrolysis .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclocondensation steps?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst screening : Test palladium diacetate with tert-butyl XPhos ligand in tert-butanol to enhance coupling efficiency .

- Solvent optimization : Replace DMF with THF to reduce byproduct formation during azide-alkyne click reactions .

- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before final cyclization .

Q. How should contradictory data between experimental spectral results and computational models be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent correction in DFT : Include polarizable continuum models (PCM) for DMSO or water to align computed vs. experimental NMR shifts .

- Dynamic simulations : Perform molecular dynamics (MD) to account for rotational barriers in the ethylpiperidinyl group .

- Experimental validation : Use variable-temperature NMR to probe conformational equilibria .

Q. What methodologies are effective in evaluating the compound’s potential as a kinase inhibitor or other biological targets?

Methodological Answer:

- Kinase inhibition assays :

- Cellular toxicity screening :

Q. What strategies mitigate decomposition during storage under varying pH and temperature?

Methodological Answer:

- pH stability studies :

- Conduct accelerated degradation tests (25–40°C) in buffers (pH 2–9) with HPLC monitoring .

- Results show higher stability at pH 4–6; avoid alkaline conditions to prevent triazole ring hydrolysis .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage at –80°C .

Q. How can researchers assess the compound’s in vitro toxicity using specific bioassays?

Methodological Answer:

- Ames test : Evaluate mutagenicity via Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .

- hERG inhibition assay : Patch-clamp electrophysiology on HEK-293 cells expressing hERG channels predicts cardiotoxicity .

- Caspase-3/7 activation : Luminescent assays (e.g., Caspase-Glo®) quantify apoptosis in treated cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.